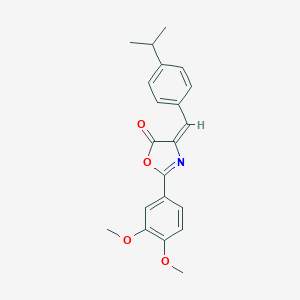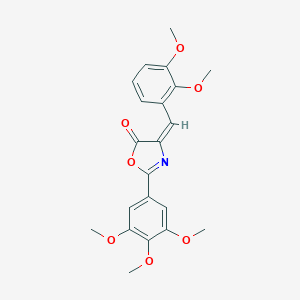![molecular formula C24H20N6OS3 B381830 N-(pyridin-3-ylméthyl)-2-[[5-(1,3-benzothiazol-2-ylsulfanylméthyl)-4-phényl-1,2,4-triazol-3-yl]sulfanyl]acétamide CAS No. 315702-30-8](/img/structure/B381830.png)
N-(pyridin-3-ylméthyl)-2-[[5-(1,3-benzothiazol-2-ylsulfanylméthyl)-4-phényl-1,2,4-triazol-3-yl]sulfanyl]acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-((benzo[d]thiazol-2-ylthio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(pyridin-3-ylmethyl)acetamide is a complex organic compound that features a benzothiazole ring, a triazole ring, and a pyridine ring
Applications De Recherche Scientifique
2-((5-((benzo[d]thiazol-2-ylthio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(pyridin-3-ylmethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-((benzo[d]thiazol-2-ylthio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(pyridin-3-ylmethyl)acetamide typically involves multi-step organic reactions The process begins with the preparation of the benzothiazole and triazole intermediates, which are then linked through sulfanylmethyl groups
Common reaction conditions include:
Solvents: Dimethyl sulfoxide (DMSO), methanol, and acetonitrile.
Catalysts: Palladium on carbon (Pd/C) and copper iodide (CuI).
Reagents: Sodium hydride (NaH), potassium carbonate (K2CO3), and triethylamine (TEA).
Temperature: Reactions are typically carried out at temperatures ranging from room temperature to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-((5-((benzo[d]thiazol-2-ylthio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(pyridin-3-ylmethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or triazole rings using reagents such as sodium azide (NaN3) or alkyl halides.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation using Pd/C.
Substitution: NaN3, alkyl halides, and various nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Mécanisme D'action
The mechanism of action of 2-((5-((benzo[d]thiazol-2-ylthio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1,3-benzothiazol-2-ylthio)succinic acid: Shares the benzothiazole ring but differs in the presence of a succinic acid moiety.
2-(1,3-benzothiazol-2-ylsulfanyl)butanedioic acid: Similar structure but with a butanedioic acid group.
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(pyridin-2-ylmethyl)acetamide: Similar but with a pyridin-2-ylmethyl group instead of pyridin-3-ylmethyl.
Uniqueness
The uniqueness of 2-((5-((benzo[d]thiazol-2-ylthio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(pyridin-3-ylmethyl)acetamide lies in its combination of structural features, which confer distinct chemical and biological properties. The presence of multiple heterocyclic rings and functional groups allows for diverse interactions with biological targets and the potential for various applications in research and industry.
Propriétés
IUPAC Name |
2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N6OS3/c31-22(26-14-17-7-6-12-25-13-17)16-32-23-29-28-21(30(23)18-8-2-1-3-9-18)15-33-24-27-19-10-4-5-11-20(19)34-24/h1-13H,14-16H2,(H,26,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLWXRZAMMFUPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NCC3=CN=CC=C3)CSC4=NC5=CC=CC=C5S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N6OS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B381747.png)
![1-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]ethanone](/img/structure/B381748.png)
![6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl 3-(trifluoromethyl)phenyl ether](/img/structure/B381749.png)

![7-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)-2H-chromen-2-one](/img/structure/B381753.png)
![7-Methyl-4-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B381754.png)
![Dimethyl 5-{[4-(4-methylphenyl)-1-phthalazinyl]oxy}isophthalate](/img/structure/B381758.png)
![Diethyl 3-methyl-5-({[(4-methyl-2-quinolinyl)sulfanyl]acetyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B381761.png)



![2-Methyl-5-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)oxy]thieno[2,3-e][1,3]benzothiazole](/img/structure/B381767.png)
![5-bromo-3-{2-[(4-bromophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B381769.png)
![N'-{4-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-2-hydroxybenzohydrazide](/img/structure/B381770.png)
